Home > Products > Screening Compounds P2516 > 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate - 6678-00-8

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate

Catalog Number: EVT-310663
CAS Number: 6678-00-8
Molecular Formula: C26H38O6
Molecular Weight: 446.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Formula: C26H38O6
  • Molecular Weight: 446.58 g/mol
  • CAS Registry Number: 57524-89-7
  • IUPAC Name: 11beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate
Synthesis Analysis

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate typically involves the modification of hydrocortisone through esterification processes. The key steps include:

  1. Starting Material: Hydrocortisone (11beta,17,21-trihydroxypregn-4-ene-3,20-dione) serves as the base compound.
  2. Esterification Reaction: The hydroxyl group at the C21 position is reacted with valeric acid or its derivatives under acidic conditions to form the valerate ester.
  3. Catalysts and Conditions: Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction may be conducted under reflux conditions to facilitate the formation of the ester bond.

The reaction can be summarized as follows:

Hydrocortisone+Valeric AcidAcid Catalyst11beta 17 21 Trihydroxypregn 4 ene 3 20 dione 21 valerate+Water\text{Hydrocortisone}+\text{Valeric Acid}\xrightarrow{\text{Acid Catalyst}}\text{11beta 17 21 Trihydroxypregn 4 ene 3 20 dione 21 valerate}+\text{Water}
Chemical Reactions Analysis

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate can participate in various chemical reactions typical for steroid compounds:

  1. Hydrolysis: In aqueous environments or biological systems, the ester bond can undergo hydrolysis to regenerate hydrocortisone and valeric acid.
  2. Oxidation/Reduction: The hydroxyl groups can be oxidized to ketones or reduced to alcohols depending on the reagents used.
  3. Reactions with Nucleophiles: The carbonyl groups in the steroid backbone can react with nucleophiles in substitution reactions.
Mechanism of Action

The mechanism of action for 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate primarily involves its interaction with glucocorticoid receptors in target tissues:

  1. Receptor Binding: Upon administration, the compound diffuses across cell membranes and binds to cytoplasmic glucocorticoid receptors.
  2. Translocation to Nucleus: The receptor-ligand complex translocates to the nucleus where it binds to specific glucocorticoid response elements (GREs) in DNA.
  3. Gene Regulation: This binding modulates the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.

This mechanism underpins its effectiveness in treating conditions like inflammation and autoimmune disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate are crucial for understanding its behavior in pharmaceutical formulations:

  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Melting Point: Typically ranges around 150°C depending on purity.
  • Stability: Stable under acidic conditions but sensitive to strong bases which may lead to hydrolysis.
Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate has several scientific and medical applications:

  1. Pharmaceutical Use: Utilized as an anti-inflammatory agent in dermatological preparations for conditions like eczema and psoriasis.
  2. Research Applications: Studied for its effects on immune response modulation and potential therapeutic benefits in autoimmune diseases.
  3. Veterinary Medicine: Used in veterinary formulations for similar anti-inflammatory purposes.
Introduction to 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate [5] [8]

Chemical Identity and Nomenclature

The systematic chemical name 11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-valerate precisely defines the compound's structural features according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature specifies the pregnane steroid core with hydroxyl groups at positions C11 (beta orientation), C17 (alpha orientation), and C21, along with ketone functionalities at C3 and C20. The esterification at the C21 hydroxyl group with valeric acid (pentanoic acid) is explicitly denoted. The compound is recognized by several synonyms across chemical and pharmaceutical literature, reflecting its relationship to endogenous cortisol and its esterified form [5] [7] [10]:

Table 1: Systematic and Common Nomenclature of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate

Nomenclature TypeDesignation
Systematic IUPAC Name[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl pentanoate
Alternative Chemical NamesCortisol 21-valerate; Hydrocortisone 21-valerate; 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
CAS Registry Number6678-00-8
Empirical FormulaC₂₆H₃₈O₆
Molecular Weight446.58 g/mol

The molecular structure integrates the tetracyclic steroidal nucleus characteristic of corticosteroids: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). The valerate moiety (CH₃(CH₂)₃COO-) is attached via an ester bond to the primary alcohol at C21, a key modification differentiating it from unmodified hydrocortisone. X-ray crystallographic analysis would confirm the characteristic chair conformations of cyclohexane rings and envelope conformation of the cyclopentane ring, with the valerate chain extending outward from the molecular plane [5] [7].

Structural Relationship to Endogenous Corticosteroids

11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate maintains the fundamental structural framework essential for glucocorticoid receptor binding and activity inherent to endogenous cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). The preservation of specific functional groups is crucial for biological activity [4] [9]:

  • Δ⁴-3-ketone system: The unsaturated ketone in the A-ring (Δ⁴-3-ketone) is essential for glucocorticoid receptor affinity and transcriptional activity. This conjugated system forms a planar structure facilitating specific interactions within the ligand-binding domain of the receptor.
  • β-hydroxyl at C11: The stereospecific 11β-hydroxyl group is mandatory for glucocorticoid and mineralocorticoid activities. This moiety enables hydrogen bonding critical for receptor activation. Inactive metabolites like cortisone lack this hydroxyl group (possessing a C11 ketone instead) and must be reduced back to the 11β-alcohol in target tissues to regain activity.
  • α-hydroxyl at C17: The 17α-hydroxyl group distinguishes glucocorticoids (e.g., cortisol) from mineralocorticoids (e.g., aldosterone, which has an aldehyde at C18 instead). This group influences receptor selectivity and pharmacokinetic behavior.
  • C20-C21 keto-alcohol system: The dihydroxyacetone side chain (C20 ketone and C21 primary alcohol) is characteristic of glucocorticoids and necessary for full biological activity. It is a key site for metabolism and chemical modification.

Table 2: Critical Functional Group Comparison with Endogenous Cortisol

Structural FeatureCortisol (Hydrocortisone)21-Valerate EsterFunctional Significance
C3 CarbonylKetoneKetoneEssential for receptor binding affinity
C4-C5 BondDouble bondDouble bondPart of Δ⁴-3-ketone conjugated system
C11 Substituentβ-hydroxylβ-hydroxylRequired for biological activity; hydrogen bonding with receptor
C17 Substituentα-hydroxylα-hydroxylGlucocorticoid vs. mineralocorticoid differentiation
C20 CarbonylKetoneKetonePart of dihydroxyacetone side chain
C21 SubstituentHydroxylValerate esterIncreased lipophilicity; altered absorption and metabolism

The strategic modification via esterification at the C21 position profoundly alters the molecule's physicochemical properties. Replacing the polar C21 hydroxyl group with the lipophilic valerate ester significantly increases the overall hydrophobicity of the molecule. This modification reduces water solubility compared to cortisol or hydrocortisone sodium succinate (log P increases substantially). The enhanced lipid solubility facilitates partitioning into the stratum corneum and deeper skin layers following topical application, promoting local tissue retention and sustained release of active hydrocortisone via enzymatic hydrolysis of the ester bond [4] [7] [9]. This structural change exemplifies the prodrug principle, where the ester itself possesses minimal receptor affinity but serves as a delivery vehicle for the active corticosteroid generated in situ.

Historical Development and Patent Landscape

The development of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate emerged from extensive research into corticosteroid esters during the mid-to-late 20th century. This period witnessed intense efforts to modify natural corticosteroids to improve their therapeutic ratios, particularly for dermatological use. The rationale centered on enhancing local bioavailability while minimizing systemic absorption and associated adverse effects. Esterification of the C21 hydroxyl group emerged as a highly effective strategy, with various fatty acids being explored to modulate lipophilicity and penetration kinetics [3] [5] [7].

The synthesis of hydrocortisone esters, including the valerate, typically involves reacting hydrocortisone or hydrocortisone 21-acetate with the corresponding acid anhydride (e.g., valeric anhydride) in the presence of a catalyst, often under controlled temperature conditions. Early synthetic methodologies were refined over time to improve yield and purity. For instance, techniques described in patents like US5015746A ("11β, 17α,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-[(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate]") detail complex esterification processes using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine in anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran). While this specific patent focuses on a farnesyl ester of prednisolone, the described chemical methodologies are representative of the esterification strategies applicable to hydrocortisone and its derivatives, including valerate formation [3].

Table 3: Key Developments in Corticosteroid Ester Technology

Time PeriodDevelopment FocusRelevant CompoundsPatent/Commercial Milestone
1950s-1960sEarly C21 estersHydrocortisone acetate, Hydrocortisone succinateIntroduction of short-chain esters for injectable/topical use
1970s-1980sLonger-chain fatty acid estersHydrocortisone butyrate, Hydrocortisone valerateFocus on enhanced skin penetration and reservoir formation
Post-1980sOptimization and commercial productionHydrocortisone 17-valerate, Hydrocortisone 21-valerate (CAS 6678-00-8)Commercial availability via suppliers (e.g., Pharma Affiliates, SynZeal)

Commercial production and supply of 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate (CAS 6678-00-8) are documented by several specialized chemical and pharmaceutical ingredient suppliers globally, indicating its established position in the market. Key suppliers include Pharma Affiliates and SynZeal Research Pvt Ltd in India, and United States Biological in the United States. This commercial availability reflects the compound's importance as a chemical entity for pharmaceutical formulation development and analytical standards, particularly in topical corticosteroid products where its enhanced penetration and localized effect profile are advantageous [5]. While specific patents directly claiming the valerate ester may be older, manufacturing processes and purification methods continue to be refined, often protected as trade secrets or through process patents held by active pharmaceutical ingredient (API) manufacturers. The compound represents a successful application of ester prodrug technology to enhance the therapeutic utility of a naturally occurring anti-inflammatory hormone.

Properties

CAS Number

6678-00-8

Product Name

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Molecular Formula

C26H38O6

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-20,23,28,31H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1

InChI Key

XHDMDWMKAYYIRK-FZNHGJLXSA-N

SMILES

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Synonyms

Cortisol 21-Valerate; 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Pentanoate

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.